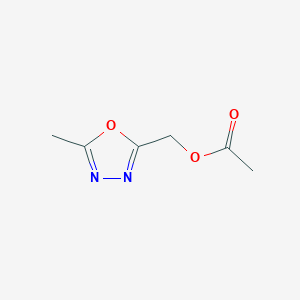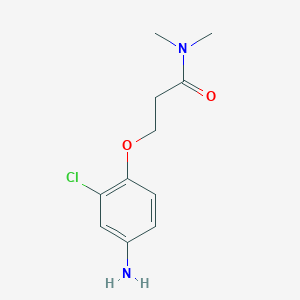
(5-methyl-1,3,4-oxadiazol-2-yl)methyl acetate
Overview
Description
Scientific Research Applications
(5-methyl-1,3,4-oxadiazol-2-yl)methyl acetate has been used in a variety of scientific research applications. It has been used as a fluorescent probe for imaging and tracking of biomolecules in living cells. In addition, this compound has been used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a fluorescent marker for imaging and tracking of biomolecules in living cells.
Mechanism of Action
Target of Action
It’s known that 1,3,4-oxadiazole derivatives, which include this compound, have been used in the treatment of various diseases in humans and animals, and play an important role in modern agriculture . They exhibit a broad spectrum of biological activities, including antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic properties .
Biochemical Pathways
It’s known that oxadiazole derivatives can affect various biochemical pathways related to their biological activities .
Pharmacokinetics
It’s known that oxadiazole derivatives can be metabolized by hydroxylation and then conjugation with sulfate .
Result of Action
It’s known that oxadiazole derivatives can have various effects at the molecular and cellular level, depending on their specific biological activities .
Action Environment
It’s known that the biological activity of oxadiazole derivatives can be influenced by various factors, including the presence of other compounds, the ph of the environment, and the temperature .
Advantages and Limitations for Lab Experiments
The main advantage of using (5-methyl-1,3,4-oxadiazol-2-yl)methyl acetate in lab experiments is its ability to act as a fluorescent marker for imaging and tracking of biomolecules in living cells. This allows researchers to track the movement of biomolecules within cells, which can be useful for studying the function of biomolecules in different cellular processes. However, there are some limitations to using this compound in lab experiments. For example, the compound is not very stable and its fluorescence can be affected by light exposure and other environmental factors.
Future Directions
There are a number of potential future directions for (5-methyl-1,3,4-oxadiazol-2-yl)methyl acetate research. These include further investigation into its potential applications in the treatment of cancer, as well as its use as a fluorescent probe for imaging and tracking of biomolecules in living cells. Additionally, further research could be done to explore the potential use of this compound as a catalyst in chemical reactions. Additionally, further research could be done to explore the biochemical and physiological effects of this compound, as well as its potential applications in other areas of scientific research.
Synthesis Methods
The synthesis of (5-methyl-1,3,4-oxadiazol-2-yl)methyl acetate involves a two-step reaction. The first step involves the reaction of 1-methyl-3,4-oxadiazol-2-yl chloride with acetyl chloride in the presence of pyridine to form the intermediate compound, 5-methyl-1,3,4-oxadiazol-2-yl acetyl chloride. The second step involves the reaction of the intermediate with methanol to form 5-methyl-1,3,4-oxadiazol-2-ylmethyl acetate.
properties
IUPAC Name |
(5-methyl-1,3,4-oxadiazol-2-yl)methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-4-7-8-6(11-4)3-10-5(2)9/h3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQHPMEPSTMMRMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)COC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401231165 | |
| Record name | 1,3,4-Oxadiazole-2-methanol, 5-methyl-, 2-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401231165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1240526-45-7 | |
| Record name | 1,3,4-Oxadiazole-2-methanol, 5-methyl-, 2-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1240526-45-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,4-Oxadiazole-2-methanol, 5-methyl-, 2-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401231165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2-bromoethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6144174.png)






![[3-(methanesulfonylmethyl)phenyl]methanamine](/img/structure/B6144232.png)
![3-methyl-1-(2-methylpropyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B6144238.png)




